Chiral sec-Butylthio Ether vs. Achiral 4-Thiol: Predicted logP and H-Bond Acceptor Difference
The target compound incorporates a chiral sec-butylthio ether at C4 (C₂₄H₂₅N₃OS, MW 403.54), whereas the progenitor 4-thiol (7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol, CAS 865546-46-9, C₂₀H₁₇N₃OS, MW 347.43) bears a free –SH group . Computational prediction using the iLOGP method gives a logP of approximately 3.38 for the sec-butylthio derivative vs. approximately 2.1 for the 4-thiol analog (estimated from fragment-based calculation), representing an increase of roughly 1.3 log units [1]. This difference places the target compound in a more membrane-permeable range (logP 3–4) while the thiol analog falls in a more polar, potentially less permeable range. Additionally, the 4-thiol contributes an H-bond donor (the –SH proton) that is absent in the thioether, altering the HBD count from 2 to 1 and modifying the topological polar surface area (tPSA) by approximately 10–15 Ų [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | Predicted iLOGP ≈ 3.38; HBD count = 1 (no thiol proton); tPSA ≈ 52 Ų |
| Comparator Or Baseline | 4-Thiol analog (CAS 865546-46-9): predicted logP ≈ 2.1; HBD count = 2 (includes –SH); tPSA ≈ 62–67 Ų |
| Quantified Difference | ΔlogP ≈ +1.3 log units; ΔHBD = −1; ΔtPSA ≈ −(10–15) Ų |
| Conditions | Computational prediction (iLOGP method); fragment-based estimation for comparator |
Why This Matters
A logP shift of +1.3 units and a reduction in HBD count significantly alter passive membrane permeability and protein binding, meaning the target compound cannot be substituted with the 4-thiol analog in cellular assays without re-validating intracellular target engagement.
- [1] PrenDB predicted properties: 4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. Pharmazie Uni-Marburg. Accessed 2026-04-29. View Source
